molecular formula C10H9Br2NO3 B11118630 3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid

3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid

Cat. No.: B11118630
M. Wt: 350.99 g/mol
InChI Key: DEPHHPRILNIEJK-UHFFFAOYSA-N
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Description

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C10H10Br2NO3 This compound is characterized by the presence of a dibromophenyl group attached to a carbamoyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid typically involves the reaction of 2,4-dibromoaniline with a suitable propanoic acid derivative. One common method is the reaction of 2,4-dibromoaniline with 3-bromopropanoic acid in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The dibromo groups can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9Br2NO3

Molecular Weight

350.99 g/mol

IUPAC Name

4-(2,4-dibromoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9Br2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)

InChI Key

DEPHHPRILNIEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)CCC(=O)O

Origin of Product

United States

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